N-(3-butoxy-2,2-dimethylcyclobutyl)-3-(methanesulfonamido)pyrrolidine-1-carboxamide
Description
N-(3-butoxy-2,2-dimethylcyclobutyl)-3-(methanesulfonamido)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a cyclobutyl ring, a pyrrolidine ring, and functional groups such as butoxy, dimethyl, and methanesulfonamido.
Properties
IUPAC Name |
N-(3-butoxy-2,2-dimethylcyclobutyl)-3-(methanesulfonamido)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O4S/c1-5-6-9-23-14-10-13(16(14,2)3)17-15(20)19-8-7-12(11-19)18-24(4,21)22/h12-14,18H,5-11H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKIPPLFHAMXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(C1(C)C)NC(=O)N2CCC(C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxy-2,2-dimethylcyclobutyl)-3-(methanesulfonamido)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile under high-pressure conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butanol and a suitable leaving group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable carbonyl compound.
Attachment of the Methanesulfonamido Group: The methanesulfonamido group can be introduced through a sulfonamide formation reaction using methanesulfonyl chloride and an amine.
Final Coupling Reaction: The final coupling reaction involves the formation of the carboxamide linkage between the cyclobutyl and pyrrolidine rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxy-2,2-dimethylcyclobutyl)-3-(methanesulfonamido)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with other substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down specific bonds and form new products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-butoxy-2,2-dimethylcyclobutyl)-3-(methanesulfonamido)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets involved in disease pathways.
Industry: It can be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-butoxy-2,2-dimethylcyclobutyl)-3-(methanesulfonamido)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and target.
Comparison with Similar Compounds
N-(3-butoxy-2,2-dimethylcyclobutyl)-3-(methanesulfonamido)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:
N-(3-butoxy-2,2-dimethylcyclobutyl)-3-(sulfonamido)pyrrolidine-1-carboxamide: Similar structure but lacks the methanesulfonamido group.
N-(3-butoxy-2,2-dimethylcyclobutyl)-3-(amino)pyrrolidine-1-carboxamide: Similar structure but lacks the sulfonamido group.
N-(3-butoxy-2,2-dimethylcyclobutyl)-3-(carboxamido)pyrrolidine-1-carboxamide: Similar structure but lacks the methanesulfonamido group and has a carboxamido group instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
